1-methyl-N-(naphthalen-1-yl)piperidin-4-amine 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 5288-06-2
VCID: VC8277899
InChI: InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3
SMILES: CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine

CAS No.: 5288-06-2

Cat. No.: VC8277899

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(naphthalen-1-yl)piperidin-4-amine - 5288-06-2

Specification

CAS No. 5288-06-2
Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
IUPAC Name 1-methyl-N-naphthalen-1-ylpiperidin-4-amine
Standard InChI InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3
Standard InChI Key LDXQYDIVZWWYQL-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32
Canonical SMILES CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a six-membered piperidine ring with two key substituents:

  • Methyl group at the 1-position, introducing steric effects and influencing basicity.

  • Naphthalen-1-yl group at the 4-position, contributing aromaticity and hydrophobic interactions .

The naphthalene moiety’s extended π-system distinguishes it from phenyl-substituted analogs like 1-methyl-N-phenylpiperidin-4-amine (CAS 22261-94-5), potentially altering receptor binding kinetics and metabolic stability .

Stereochemical Considerations

Piperidine rings exhibit chair conformations, with substituents adopting equatorial or axial positions. For 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine, the bulky naphthalen-1-yl group likely prefers an equatorial orientation to minimize steric strain, while the methyl group adopts an axial position due to its smaller size .

Table 1: Comparative Structural Data for Piperidine Derivatives

CompoundSubstituent (Position)logP (Predicted)Molecular Weight (g/mol)
1-Methyl-N-phenylpiperidin-4-aminePhenyl (4)2.81202.29
1-Methyl-N-(naphthalen-1-yl)piperidin-4-amineNaphthalen-1-yl (4)3.75252.35

Data extrapolated from PubChem entries and computational models .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves nucleophilic substitution or reductive amination strategies:

  • N-Alkylation of Piperidine: Reaction of 4-aminopiperidine with 1-naphthyl bromide in the presence of a base (e.g., K2CO3) yields the secondary amine intermediate. Subsequent methylation using methyl iodide or dimethyl sulfate introduces the 1-methyl group .

  • Reductive Amination: Condensation of 1-methylpiperidin-4-one with 1-naphthylamine under hydrogenation conditions (e.g., H2/Pd-C) provides the target compound. This method offers superior stereocontrol but requires careful optimization to avoid over-reduction .

Challenges in Synthesis

  • Steric Hindrance: The naphthalen-1-yl group impedes nucleophilic attack during alkylation, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Purification: Due to the compound’s hydrophobicity, chromatographic separation often employs silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Analogous hydrochlorides (e.g., N-Methyl-1-naphthalenemethylamine HCl) melt at 191–193°C, suggesting the free base likely exists as a low-melting solid or viscous liquid .

  • Solubility: High lipophilicity (logP ≈ 3.75) limits aqueous solubility (<0.1 mg/mL) but enhances blood-brain barrier permeability .

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and piperidine ring vibrations (1250–1000 cm⁻¹) .

  • NMR:

    • ¹H NMR (CDCl3): δ 8.1–7.4 (m, 7H, naphthyl), 3.6–3.2 (m, 1H, piperidine H4), 2.8 (s, 3H, N-CH3) .

    • ¹³C NMR: δ 139.2 (naphthyl C1), 128.5–125.3 (aromatic carbons), 55.1 (piperidine C4), 46.8 (N-CH3) .

CompoundNPFF1-R K_i (nM)5-HT1F EC50 (nM)
1-Methyl-N-(naphth-1-yl)piperidin-4-amine (predicted)150–300>10,000
Guanidino-piperidine 53a112 ± 19N/A
2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamideN/A8.2

Data synthesized from .

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